

5-Bromo-6-nitro-1,3-benzodioxole CAS number and molecular formula.

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Compound of Interest

Compound Name: 5-Bromo-6-nitro-1,3-benzodioxole

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An In-depth Technical Guide to 5-Bromo-6-nitro-1,3-benzodioxole

This technical guide provides a comprehensive overview of **5-Bromo-6-nitro-1,3-benzodioxole**, a significant intermediate in the synthesis of various active pharmaceutical ingredients and other specialty chemicals.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed information on its properties, synthesis, and potential applications.

Chemical Identity and Properties

5-Bromo-6-nitro-1,3-benzodioxole is a substituted benzodioxole derivative. Its chemical structure incorporates a bromine atom and a nitro group on the benzene ring, which imparts specific reactivity and makes it a versatile building block in organic synthesis.[2]

Table 1: Physicochemical Properties of **5-Bromo-6-nitro-1,3-benzodioxole**



Property	Value	Reference
CAS Number	7748-58-5	[3]
Molecular Formula	C7H4BrNO4	[3]
Molecular Weight	246.015 g/mol	[3]
Appearance	Yellow powder	[2]
Melting Point	89 °C	[3]
Boiling Point	292 °C at 760 mmHg	[3]
Density	1.912 g/cm ³	[3]
Purity	94.5 - 100%	[2]

Experimental Protocols: Synthesis of 5-Bromo-6-nitro-1,3-benzodioxole

The synthesis of **5-Bromo-6-nitro-1,3-benzodioxole** can be achieved through a two-step process starting from **1,3-benzodioxole**. The first step involves the bromination of the aromatic ring, followed by a regionselective nitration.

Step 1: Synthesis of 5-Bromo-1,3-benzodioxole

This protocol describes the bromination of 1,3-benzodioxole to yield 5-Bromo-1,3-benzodioxole.

Materials and Reagents:

- 1,3-Benzodioxole
- N-Bromosuccinimide (NBS)
- Dichloromethane (CH₂Cl₂)
- Water (H₂O)



- Ethyl acetate (EtOAc)
- Saturated aqueous Sodium thiosulfate (Na₂S₂O₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous Sodium sulfate (Na₂SO₄)
- · Round-bottom flask
- Magnetic stirrer
- · Separatory funnel
- Rotary evaporator
- Flash column chromatography apparatus

Procedure:

- Dissolve 1,3-benzodioxole (1 equivalent) in anhydrous dichloromethane in a round-bottom flask at room temperature.
- Add N-Bromosuccinimide (1.2 equivalents) to the solution.
- Stir the reaction mixture at room temperature for 5 hours.
- Quench the reaction by adding water.
- Extract the mixture with ethyl acetate.
- Wash the combined organic phases with saturated aqueous sodium thiosulfate solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- Purify the crude product by flash column chromatography to obtain 5-Bromo-1,3benzodioxole.



Step 2: Synthesis of 5-Bromo-6-nitro-1,3-benzodioxole

This protocol outlines the nitration of 5-Bromo-1,3-benzodioxole to produce the final product.

Materials	and	Reagents:
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- 5-Bromo-1,3-benzodioxole
- Concentrated Nitric Acid (HNO₃)
- Water (H₂O)
- Ice
- Round-bottom flask
- · Magnetic stirrer
- · Ice bath
- Büchner funnel and flask
- Saturated aqueous Sodium bicarbonate (NaHCO₃) solution
- · Distilled water

Procedure:

- In a round-bottom flask, suspend 5-Bromo-1,3-benzodioxole (1 equivalent) in water.
- With vigorous magnetic stirring at room temperature (20°C), add concentrated nitric acid (approximately 2 equivalents) dropwise. A color change is typically observed.
- Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is often complete within 15-30 minutes.
- Upon completion, cool the reaction mixture in an ice bath to precipitate the product.
- Collect the solid product by filtration using a Büchner funnel.



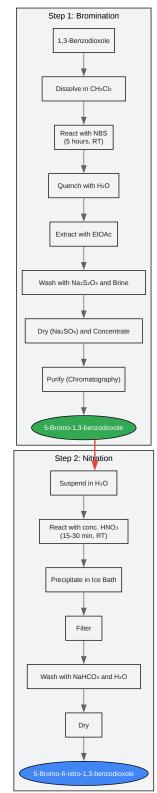
- Wash the collected solid with a saturated sodium bicarbonate solution, followed by distilled water until the filtrate is neutral.
- Dry the product to obtain **5-Bromo-6-nitro-1,3-benzodioxole** as a yellow solid.

Logical Relationships and Workflows

The following diagrams illustrate the synthesis workflow and a hypothesized mechanism of action for compounds of this class.



Synthesis Workflow for 5-Bromo-6-nitro-1,3-benzodioxole



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Caption: Synthesis workflow for **5-Bromo-6-nitro-1,3-benzodioxole**.



5-Bromo-6-nitro-1,3-benzodioxole Entry into Microbial Cell Nitroreductase Enzymes e-Reduction of Nitro Group Generation of Reactive Nitroso and Hydroxylamine Intermediates Oxidation of Essential Protein Thiols (-SH) **Enzyme Inactivation**

Hypothesized Antimicrobial Mechanism of Action

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Inhibition of Microbial Growth

Caption: Hypothesized antimicrobial mechanism of action.



Potential Applications in Drug Development

As a drug intermediate, **5-Bromo-6-nitro-1,3-benzodioxole** is a valuable precursor for the synthesis of more complex molecules with potential biological activities.[1] The presence of the bromo and nitro functional groups allows for a variety of chemical transformations, including nucleophilic aromatic substitution, reduction of the nitro group to an amine, and cross-coupling reactions. These transformations can lead to the generation of a diverse library of compounds for screening in drug discovery programs. While the specific biological activity of **5-Bromo-6-nitro-1,3-benzodioxole** is not extensively documented, related nitroaromatic compounds are known to exhibit a wide range of biological effects, including antimicrobial and anticancer activities.[4] The proposed mechanism of action for some antimicrobial nitro compounds involves the enzymatic reduction of the nitro group within the target organism, leading to the formation of cytotoxic reactive species that can damage cellular components.

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